m-PEG5-CH2COOH
Overview
Description
M-PEG6-CH2COOH is a PEG linker containing a terminal carboxylic acid . The terminal carboxylic acid can react with primary and secondary amine groups in the presence of activators (e.g., EDC, DCC, HATU) to form a stable amide bond . The mPEG modification increases the aqueous solubility of the resulting compound .
Molecular Structure Analysis
The chemical formula of m-PEG6-CH2COOH is C13H26O8 . Its molecular weight is 310.3 . The exact mass is 310.16 .Chemical Reactions Analysis
The terminal carboxylic acid of m-PEG6-CH2COOH readily reacts with primary and secondary amine under EDC, DCC, HATU, or other amide coupling conditions to form a stable amide bond .Physical and Chemical Properties Analysis
M-PEG6-CH2COOH has a molecular weight of 310.3 . Its chemical formula is C13H26O8 . The exact mass is 310.16 . Unfortunately, specific physical properties such as boiling point, melting point, and density were not found in the search results.Scientific Research Applications
Photodynamic and Photothermal Therapy
m-PEG6-CH2COOH is utilized in the development of multifunctional nanocarriers for targeted cancer therapies. PEGylated nanosheets and nanoclusters, when combined with photodynamic agents like chlorin e6 (Ce6), demonstrate enhanced cellular uptake and photodynamic therapeutic efficiency. These nanocarriers are designed for synergistic cancer killing through combined photothermal and photodynamic therapy, showing significant efficacy in both in vitro and in vivo models. The PEGylation process improves the stability of these carriers in physiological conditions, making them promising candidates for advanced cancer treatment modalities (Liu et al., 2014); (Li et al., 2013).
Enhanced Drug Delivery
m-PEG6-CH2COOH plays a crucial role in improving the efficacy of drug delivery systems. Its conjugation with therapeutic agents or nanocarriers like graphene oxide, carbon nanotubes, and other nanoparticles enhances their solubility, biocompatibility, and circulation time in the bloodstream. This PEGylation process leads to better drug targeting, reduced immunogenicity, and controlled release, ultimately enhancing the therapeutic outcomes of anticancer drugs and other therapeutics. The modified carriers exhibit improved penetration into tumor tissues and reduced side effects, indicating the significant potential of m-PEG6-CH2COOH in developing more effective drug delivery systems for various diseases, including cancer (Tian et al., 2011); (Ren et al., 2012).
Nanomedicine and Theranostics
The application of m-PEG6-CH2COOH extends to the development of nanomedicines and theranostic agents that offer both therapeutic and diagnostic functions. PEGylated nanoparticles engineered for specific responses to the tumor microenvironment enable enhanced tumor penetration and enable real-time monitoring of drug release and therapeutic responses. These advanced materials are designed to respond to stimuli such as pH, redox conditions, and enzymatic activities prevalent in tumor sites, providing targeted therapy with minimal off-target effects and improved patient outcomes. The integration of m-PEG6-CH2COOH into these systems highlights its critical role in advancing nanomedicine and theranostic approaches for cancer and other diseases (Dong et al., 2016); (Shu et al., 2020).
Biotechnological Applications
Beyond medical therapies, m-PEG6-CH2COOH finds applications in various biotechnological fields. Its ability to modify proteins and other bioactive molecules enhances their stability, solubility, and functionality, which is beneficial in biocatalysis, bioseparation, and other biotechnological processes. This chemical modification extends the practical applications of enzymes and other biomolecules in organic synthesis and biotransformation processes, highlighting the versatility and importance of m-PEG6-CH2COOH in both biomedicine and biotechnology (Inada et al., 1995).
Mechanism of Action
Target of Action
m-PEG6-CH2COOH is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the target protein’s degradation .
Mode of Action
The compound acts as a bridge in PROTACs, connecting two different ligands: one for an E3 ubiquitin ligase and the other for the target protein . This enables the formation of a ternary complex, which leads to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The primary biochemical pathway involved in the action of m-PEG6-CH2COOH is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells. By exploiting this system, m-PEG6-CH2COOH allows for the selective degradation of target proteins .
Pharmacokinetics
As a peg-based compound, it is generally expected to have good solubility and stability .
Result of Action
The primary result of m-PEG6-CH2COOH’s action is the selective degradation of target proteins . This can lead to various molecular and cellular effects, depending on the specific target protein being degraded.
Action Environment
The action, efficacy, and stability of m-PEG6-CH2COOH can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s solubility and stability . .
Safety and Hazards
M-PEG6-CH2COOH is not classified as a hazard . In case of skin contact, wash off with soap and plenty of water . If inhaled, move the victim into fresh air . If ingested, rinse mouth with water . It should be handled only by those properly qualified in the handling of potentially hazardous chemicals . It should be stored in closed vessels, refrigerated .
Future Directions
Biochemical Analysis
Biochemical Properties
The primary role of 3,6,9,12,15,18-Hexaoxanonadecanoic acid in biochemical reactions is as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are molecules that can selectively degrade target proteins within cells . They contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Cellular Effects
The cellular effects of 3,6,9,12,15,18-Hexaoxanonadecanoic acid are primarily related to its role in the formation of PROTACs . By enabling the selective degradation of target proteins, it can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 3,6,9,12,15,18-Hexaoxanonadecanoic acid involves its role as a linker in PROTACs . It enables the formation of PROTACs that can bind to both a target protein and an E3 ubiquitin ligase . This binding leads to the ubiquitination and subsequent degradation of the target protein .
Properties
IUPAC Name |
2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O8/c1-16-2-3-17-4-5-18-6-7-19-8-9-20-10-11-21-12-13(14)15/h2-12H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJNNCBSSWKTIHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90595753 | |
Record name | 2,5,8,11,14,17-Hexaoxanonadecan-19-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90595753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16142-03-3 | |
Record name | 2,5,8,11,14,17-Hexaoxanonadecan-19-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90595753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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